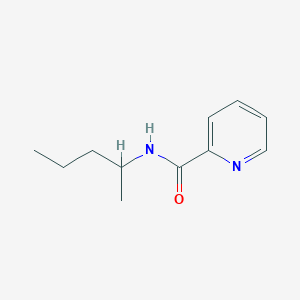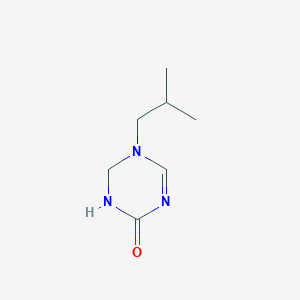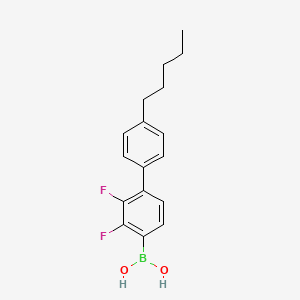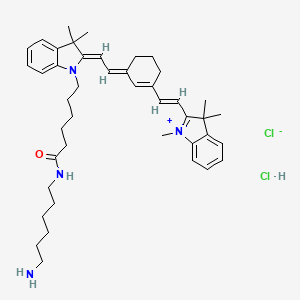
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 5-position The compound also contains a methylamine group attached to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.
N-Methylation: The pyridine derivative is subjected to N-methylation using methylamine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production and scalability.
Automated Purification Systems: To enhance efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
1-(6-Chloro-5-methoxypyridin-3-yl)-N-methylmethanamine can be compared with similar compounds such as:
6-Chloro-5-methoxypyridin-3-ylboronic acid: Similar pyridine ring structure but with a boronic acid group.
6-Chloro-5-methoxypyridin-3-ylmethanamine: Similar structure but without the N-methyl group.
6-Chloro-5-methoxypyridin-3-ylmethylamine hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
The presence of both the methoxy and N-methyl groups in this compound provides unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-(6-chloro-5-methoxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-10-4-6-3-7(12-2)8(9)11-5-6/h3,5,10H,4H2,1-2H3 |
Clé InChI |
CFQAUECUEYNFRO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(N=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
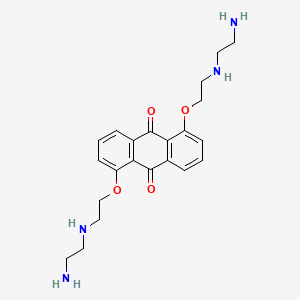

![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
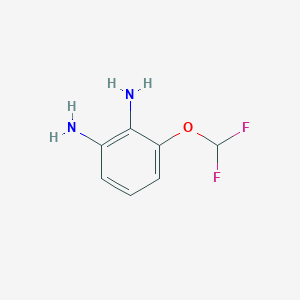
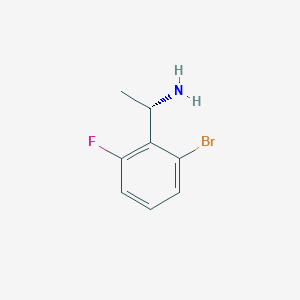
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
